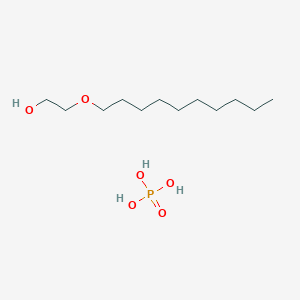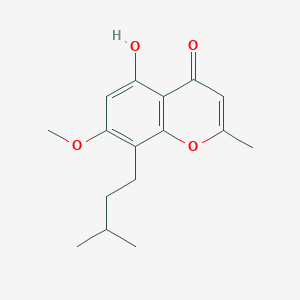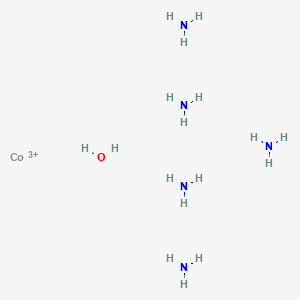
硅化铁 (FeSi)
描述
Iron silicide (FeSi) is an intermetallic compound composed of iron and silicon. It naturally occurs as the rare mineral naquite and is known for its narrow-bandgap semiconductor properties. Iron silicide exhibits unusual magnetic properties at low temperatures and has a room-temperature electrical resistivity of around 10 kiloohm-centimeter .
科学研究应用
Iron silicide has a wide range of scientific research applications:
Chemistry: Iron silicide is used in the synthesis of various iron-silicon compounds and as a catalyst in chemical reactions.
Biology and Medicine: Iron silicide nanoparticles have shown promise as photothermal agents for cancer therapy due to their ability to suppress tumor growth through photothermal treatment.
Industry: Iron silicide is used in the steel and metallurgical industry for its anti-corrosion properties in acidic solutions.
作用机制
Target of Action
Iron silicide (FeSi) is an intermetallic compound that has been studied for its magnetic properties . It’s primarily used in the steel and metallurgical industry , and has shown potential for photothermal therapy in cancer treatment .
Mode of Action
FeSi exhibits unusual magnetic properties at low temperatures . In photothermal therapy, FeSi nanoparticles absorb light and convert it into heat, damaging or killing cancer cells .
Biochemical Pathways
In the context of photothermal therapy, fesi nanoparticles can induce hyperthermia in cancer cells, leading to their destruction .
Pharmacokinetics
Fesi nanoparticles used in photothermal therapy are typically designed to be biodegradable .
Result of Action
The primary result of FeSi’s action is its magnetic properties, which have potential applications in various industries . In medical applications, FeSi nanoparticles can cause hyperthermia in cancer cells, leading to their death .
Action Environment
The action of FeSi can be influenced by environmental factors such as temperature . For instance, FeSi forms orthorhombic crystals at room temperature, which convert into a tetragonal α phase upon heating to 970 °C . In the context of photothermal therapy, the efficacy of FeSi nanoparticles can be influenced by the intensity and wavelength of the light source .
准备方法
Synthetic Routes and Reaction Conditions: Iron silicide can be synthesized through various methods. One common method involves a solid-state reaction route where iron sesquioxide (Fe₂O₃), elemental silicon, and active metals such as magnesium and lithium are used as reactants. The reactions are typically carried out at 650 degrees Celsius in a stainless steel autoclave .
Industrial Production Methods: In industrial settings, iron silicide is often produced by mixing silicon ore (such as quartz or silica) with iron ore (such as hematite) and subjecting the mixture to high temperatures. During the roasting process, the silicon in the silicon ore reacts with the iron in the iron ore to form iron silicide .
化学反应分析
Types of Reactions: Iron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron silicide can be oxidized in the presence of oxygen at elevated temperatures to form iron oxide and silicon dioxide.
Reduction: Reduction of iron silicide can be achieved using reducing agents such as hydrogen gas at high temperatures.
Substitution: Substitution reactions can occur when iron silicide reacts with halogens, leading to the formation of iron halides and silicon halides.
Major Products:
Oxidation: Iron oxide (Fe₂O₃) and silicon dioxide (SiO₂)
Reduction: Metallic iron (Fe) and silicon (Si)
Substitution: Iron halides (e.g., FeCl₃) and silicon halides (e.g., SiCl₄)
相似化合物的比较
Iron Disilicide (FeSi₂): Iron disilicide is an intermetallic compound with orthorhombic crystals at room temperature, converting to a tetragonal phase upon heating.
Iron Trisilicide (Fe₃Si): Iron trisilicide is known for its ferromagnetic properties and is used in spintronics and magnetic memory devices.
Uniqueness of Iron Silicide: Its ability to form various phases and structures under different conditions makes it a versatile material for scientific research and industrial applications .
属性
IUPAC Name |
silanidylidyneiron(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Si/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWDZWXHBYTMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si-]#[Fe+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892426 | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-95-6 | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | iron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


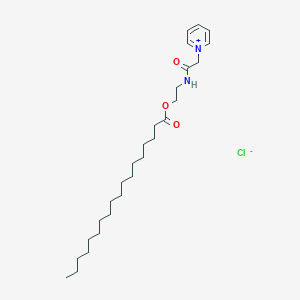
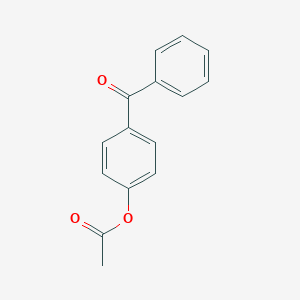
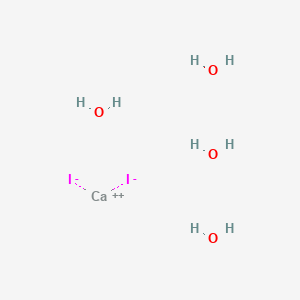
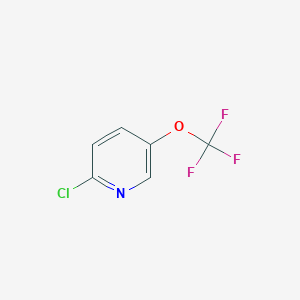

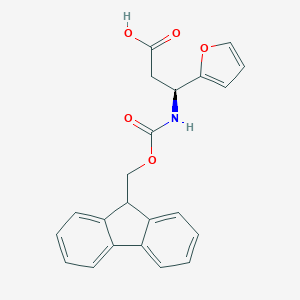
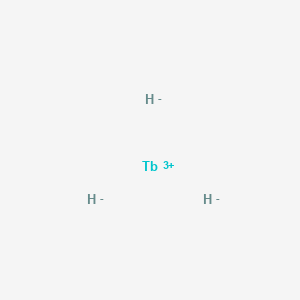
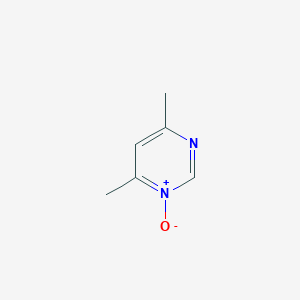
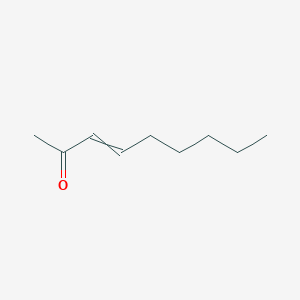
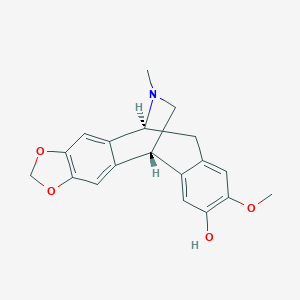
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
